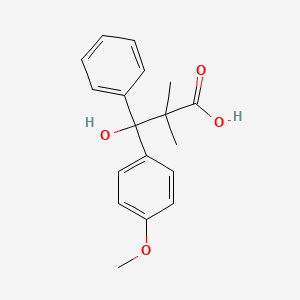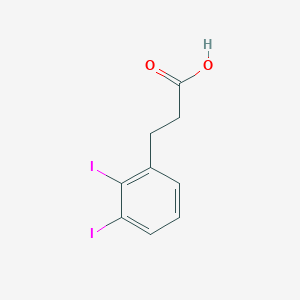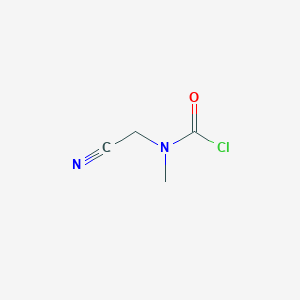
N-(cyanomethyl)-N-methylcarbamoylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-N-methylcarbamoylchloride is an organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of a cyanomethyl group and a methylcarbamoyl group attached to a central chlorine atom. Its unique structure makes it a valuable intermediate in the synthesis of various chemical products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-methylcarbamoylchloride typically involves the reaction of N-methylcarbamoyl chloride with cyanomethyl reagents under controlled conditions. One common method is the reaction of N-methylcarbamoyl chloride with cyanomethyl magnesium bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(cyanomethyl)-N-methylcarbamoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding N-(cyanomethyl)-N-methylcarbamates, ethers, or thioethers.
Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form N-(cyanomethyl)-N-methylcarbamic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3)
Conditions: Low temperatures for substitution reactions, ambient conditions for hydrolysis
Major Products Formed
- N-(cyanomethyl)-N-methylcarbamates
- N-(cyanomethyl)-N-methyl ethers
- N-(cyanomethyl)-N-methyl thioethers
- N-(cyanomethyl)-N-methylcarbamic acid
科学的研究の応用
N-(cyanomethyl)-N-methylcarbamoylchloride has diverse applications in scientific research, including:
- Chemistry : Used as an intermediate in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals.
- Biology : Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
- Medicine : Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
- Industry : Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of N-(cyanomethyl)-N-methylcarbamoylchloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, enzymes, and other cellular components. This reactivity is exploited in various applications, including the design of enzyme inhibitors and the study of protein-ligand interactions.
類似化合物との比較
Similar Compounds
- N-(cyanomethyl)-N-methylcarbamate
- N-(cyanomethyl)-N-methyl ether
- N-(cyanomethyl)-N-methyl thioether
Uniqueness
N-(cyanomethyl)-N-methylcarbamoylchloride is unique due to the presence of both a cyanomethyl group and a methylcarbamoyl group attached to a central chlorine atom. This combination of functional groups imparts distinct reactivity and versatility, making it a valuable intermediate in various chemical transformations. Compared to similar compounds, this compound offers a broader range of synthetic applications and potential for modification of biomolecules.
特性
分子式 |
C4H5ClN2O |
|---|---|
分子量 |
132.55 g/mol |
IUPAC名 |
N-(cyanomethyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C4H5ClN2O/c1-7(3-2-6)4(5)8/h3H2,1H3 |
InChIキー |
KKLOBNYTSKNJQI-UHFFFAOYSA-N |
正規SMILES |
CN(CC#N)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



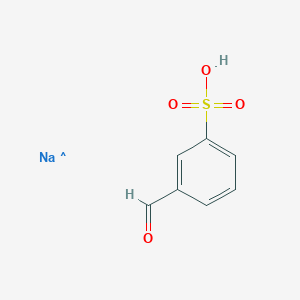
![5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1,3-diazinane-2,4-dione](/img/structure/B12331817.png)
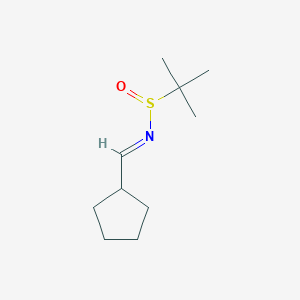

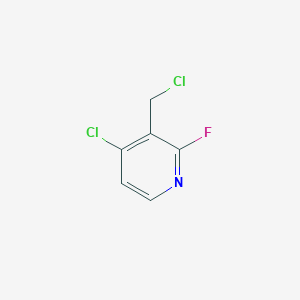
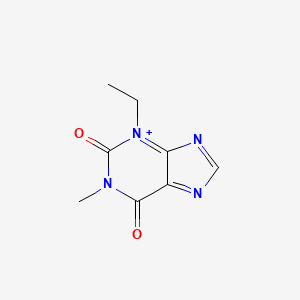

![Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro-](/img/structure/B12331868.png)
![(2S)-2-[[[(1R)-1-amino-3-phenyl-propyl]-hydroxy-phosphoryl]methyl]-4-methyl-pentanoic acid](/img/structure/B12331874.png)
![7-oxo-6H-thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12331877.png)

